![molecular formula C20H16F3N3O2 B2897629 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide CAS No. 339025-13-7](/img/structure/B2897629.png)
4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide is a synthetic compound with interesting chemical properties and various applications in scientific research. Known for its complex structure and unique interactions, it has gained attention in multiple fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide typically involves multi-step organic reactions. Here’s an outline of a general synthetic route:
Step 1: : Start with the preparation of 2-oxo-5-(trifluoromethyl)-1(2H)-pyridine by cyclization reactions involving appropriate precursors.
Step 2: : Synthesize the benzenecarboxamide derivative by introducing the amide functionality through coupling reactions using reagents like carbodiimides.
Step 3: : Combine the two intermediates under specific conditions (temperature, solvents, catalysts) to form the final compound.
Industrial Production Methods
Industrial production involves optimizing these synthetic steps to maximize yield and purity. Key considerations include:
Reagent Quality: : High-purity reagents to avoid impurities.
Reaction Conditions: : Controlled temperature and pressure settings.
Purification: : Techniques like recrystallization and chromatography for final product isolation.
化学反応の分析
Types of Reactions
The compound undergoes various reactions such as:
Oxidation: : Converts functional groups into their oxidized forms, e.g., alcohol to ketone.
Reduction: : Commonly involves converting a ketone to an alcohol using reducing agents like NaBH₄.
Substitution: : Replaces one group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Typical reagents include:
Oxidation: : KMnO₄, H₂O₂.
Reduction: : NaBH₄, LiAlH₄.
Substitution: : Alkyl halides for alkylation, acyl chlorides for acylation.
Major Products
Products depend on the reaction type, such as:
Oxidation: : Conversion to ketones or acids.
Reduction: : Formation of alcohols.
Substitution: : Various substituted derivatives.
科学的研究の応用
Chemistry
Used as a model compound for studying complex organic reactions and catalyst designs.
Biology
Investigated for its potential biological activities, like enzyme inhibition or receptor binding.
Medicine
Explored for its therapeutic potential in drug development, particularly for conditions like inflammation or cancer.
Industry
Utilized in material science for the development of novel materials with specific properties.
作用機序
The compound’s mechanism of action involves binding to specific molecular targets:
Molecular Targets: : Enzymes, receptors.
Pathways: : Interacts with signaling pathways affecting biological processes like cell growth or apoptosis.
類似化合物との比較
4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide stands out due to its trifluoromethyl and pyridine groups, influencing its reactivity and binding affinity.
Similar Compounds: : Analogous pyridine derivatives, other trifluoromethylated compounds.
Whether you’re diving into chemical synthesis, exploring biological functions, or investigating industrial uses, this compound offers fascinating possibilities to unravel. Curious to know more?
特性
IUPAC Name |
4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)17-5-6-18(27)26(13-17)12-15-1-3-16(4-2-15)19(28)25-11-14-7-9-24-10-8-14/h1-10,13H,11-12H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJSLTLXYLFULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(F)(F)F)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-methylphenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2897547.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one](/img/structure/B2897548.png)
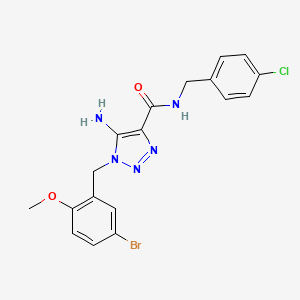
![7-Bromobenzo[b]thiophen-2-amine](/img/structure/B2897553.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2897558.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2897559.png)

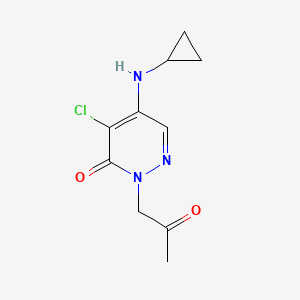
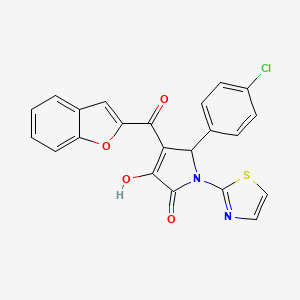
![4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2897565.png)
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2897566.png)
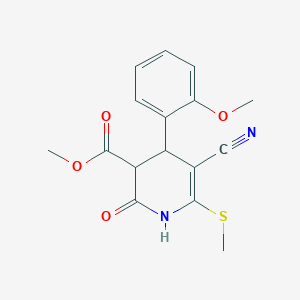
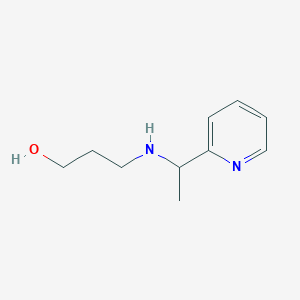
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{4-[4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}prop-2-enamide](/img/structure/B2897569.png)
